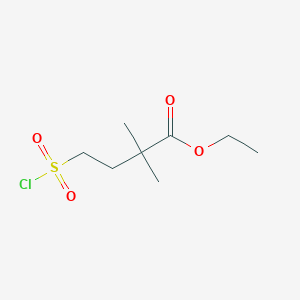

Ethyl 2,2-dimethyl-4-sulfobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Kinetics and Reactions

- Michael-Type Addition Reactions : Ethyl-3-(4′-N,N-dimethylaminophenyl)-2-(nonafluorobutane)sulfonylpropenoate, a compound similar to Ethyl 2,2-dimethyl-4-sulfobutanoate, was studied for its kinetics in Michael-type reactions. The reaction displayed a quadratic dependence on the concentration of substituted anilines, suggesting a dimer nucleophile mechanism (Dhahri, Boubaker, & Goumont, 2013).

Photochromic Properties

- Development of Photochromic Compounds : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate was utilized in a base-induced aerobic dimerization process to create photochromic diarylethene, a precursor for photoactive compounds (Lvov et al., 2017).

Adsorption Studies

- Activated Carbon for Sulfur Compound Adsorption : The adsorption capacities of activated carbon for various sulfur compounds, including ethyl mercaptan, were significantly improved by enriching the carbon with oxygen functional groups (Vega et al., 2013).

- IRMOF-3 for Sulfur Compound Removal : Zinc-based metal-organic framework (IRMOF-3) demonstrated effective adsorption of sulfur compounds, including ethyl mercaptan, at ambient temperature (Wang et al., 2014).

Flavor and Fragrance Analysis

- Identification of Odorants in Wines : Studies on the volatile components of different wine varieties identified compounds such as ethyl 2-methylbutyrate and ethyl isobutyrate, which are structurally related to this compound, as key odor-active compounds (Guth, 1997).

Spectroscopic Studies

- Theoretical Spectroscopic Characterization : Ethyl mercaptan and dimethyl sulfide, related to this compound, were characterized using highly correlated ab initio methods for understanding their spectral features at low temperatures (Senent et al., 2014).

Environmental Impact Studies

- Sulfluramid in Agriculture : The use of Sulfluramid, a pesticide containing N-Ethyl perfluorooctane sulfonamide, in Brazilian agriculture was studied to understand its environmental impact. This research is relevant due to its structural similarity to this compound (Nascimento et al., 2018).

Solvent Applications

- DMSO in Amino Acid Analysis : Dimethyl sulfoxide, related to this compound, was found to be an effective solvent in the ninhydrin reaction for amino acid analysis (Moore, 1968).

Biodegradation Studies

- Biotransformation of Sulfluramid : The biodegradation of N-ethyl perfluorooctane sulfonamide in wetland plants was investigated, providing insights into the environmental dynamics of compounds similar to this compound (Yin et al., 2018).

Future Directions

properties

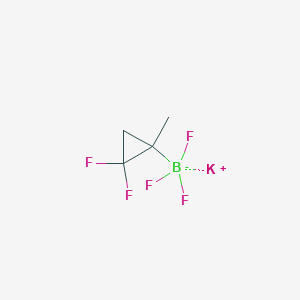

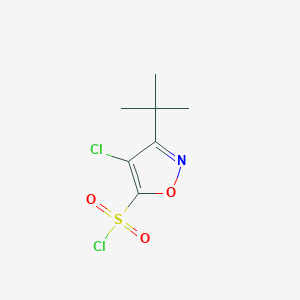

IUPAC Name |

ethyl 4-chlorosulfonyl-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4S/c1-4-13-7(10)8(2,3)5-6-14(9,11)12/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHRMJVKOZDJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2174008-12-7 |

Source

|

| Record name | ethyl 4-(chlorosulfonyl)-2,2-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)